molecular formula C14H22ClNO B12772033 4-(1-Methylethyl)-2-(4-methylphenyl)morpholine hydrochloride CAS No. 97631-03-3

4-(1-Methylethyl)-2-(4-methylphenyl)morpholine hydrochloride

Cat. No.: B12772033
CAS No.: 97631-03-3
M. Wt: 255.78 g/mol
InChI Key: BKINYCRPRYSIJE-UHFFFAOYSA-N
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Description

4-(1-Methylethyl)-2-(4-methylphenyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a 4-(1-methylethyl) group and a 2-(4-methylphenyl) group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylethyl)-2-(4-methylphenyl)morpholine hydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as ethylene dichloride, under basic conditions.

    Substitution Reactions: The morpholine ring is then subjected to substitution reactions to introduce the 4-(1-methylethyl) and 2-(4-methylphenyl) groups. This can be achieved through Friedel-Crafts alkylation and acylation reactions using appropriate alkylating and acylating agents.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylethyl)-2-(4-methylphenyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the aromatic ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine derivatives with various functional groups.

Scientific Research Applications

4-(1-Methylethyl)-2-(4-methylphenyl)morpholine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(1-Methylethyl)-2-(4-methylphenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methylethyl)phenylmorpholine
  • 2-(4-Methylphenyl)morpholine
  • 4-Methylphenylmorpholine

Uniqueness

4-(1-Methylethyl)-2-(4-methylphenyl)morpholine hydrochloride is unique due to the specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.

Properties

CAS No.

97631-03-3

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

2-(4-methylphenyl)-4-propan-2-ylmorpholine;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-11(2)15-8-9-16-14(10-15)13-6-4-12(3)5-7-13;/h4-7,11,14H,8-10H2,1-3H3;1H

InChI Key

BKINYCRPRYSIJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CCO2)C(C)C.Cl

Origin of Product

United States

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